molecular formula C6H7FN2O4 B12360296 2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid

2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid

Katalognummer: B12360296
Molekulargewicht: 190.13 g/mol
InChI-Schlüssel: JDZUWFWJUODELS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom and a diazinan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid typically involves the reaction of 5-fluoro-2,4-dioxo-1,3-diazinan with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring and control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid
  • 5-(2,4-Dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid

Uniqueness

2-(5-Fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H7FN2O4

Molekulargewicht

190.13 g/mol

IUPAC-Name

2-(5-fluoro-2,4-dioxo-1,3-diazinan-1-yl)acetic acid

InChI

InChI=1S/C6H7FN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h3H,1-2H2,(H,10,11)(H,8,12,13)

InChI-Schlüssel

JDZUWFWJUODELS-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)NC(=O)N1CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.